molecular formula C10H20ClN B2510100 7-Azaspiro[4.6]undecane;hydrochloride CAS No. 2241139-18-2

7-Azaspiro[4.6]undecane;hydrochloride

Cat. No. B2510100
CAS RN: 2241139-18-2
M. Wt: 189.73
InChI Key: JINMEZBYYGEUDB-UHFFFAOYSA-N
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Description

7-Azaspiro[4.6]undecane;hydrochloride, also known as ASH-1, is a synthetic compound that has gained significant attention in the field of neuroscience research. It is a potent and selective agonist of the sigma-1 receptor, which is a protein that is involved in various physiological and pathological processes, including pain perception, neuroprotection, and neurodegeneration.

Scientific Research Applications

1. Synthesis and Biological Activities

The 7-azaspiro[4.6]undecane structure is significant in synthetic chemistry, particularly in the synthesis of spiroaminals. Spiroaminals like 1-oxa-7-azaspiro[5.5]undecane have been found in natural and synthetic products with notable biological activities. Their unique molecular structure poses a challenge and an opportunity for chemical synthesis, underlining their importance in the development of biologically active compounds (Sinibaldi & Canet, 2008).

2. Key Intermediate in Alkaloid Synthesis

7-Azaspiro[4.6]undecane derivatives have been used as intermediates in synthesizing complex alkaloids, such as perhydrohistrionicotoxin. This highlights their role in facilitating the creation of compounds with potential pharmacological importance (Ibuka et al., 1981).

3. Enantioselective Total Syntheses of Alkaloids

The compound's framework has been utilized in the enantioselective synthesis of certain alkaloids like isonitramine and sibirine. This application demonstrates its versatility in producing optically active and potentially therapeutically relevant compounds (Pandey et al., 2011).

4. Synthesis of Peptide Esters

7-Azaspiro[4.6]undecane derivatives have been employed in the synthesis of N-protected amino acid esters, useful in peptide synthesis. This demonstrates their utility in facilitating the creation of complex biological molecules (Rao et al., 2016).

5. Anticonvulsant Properties

Certain derivatives of 7-azaspiro[4.6]undecane have been synthesized and tested for anticonvulsant activity, showcasing their potential in developing new treatments for epilepsy (Kamiński et al., 2014).

6. Antibacterial Agents

Some spirocyclic derivatives of this compound have been explored as antibacterial agents, indicating their potential use in combating bacterial infections (Lukin et al., 2022).

properties

IUPAC Name

7-azaspiro[4.6]undecane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N.ClH/c1-2-6-10(5-1)7-3-4-8-11-9-10;/h11H,1-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JINMEZBYYGEUDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CCCCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Azaspiro[4.6]undecane;hydrochloride

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